molecular formula C16H15NO3 B5553730 4-[acetyl(benzyl)amino]benzoic acid

4-[acetyl(benzyl)amino]benzoic acid

Cat. No.: B5553730
M. Wt: 269.29 g/mol
InChI Key: PHJMLZLNOJXKOC-UHFFFAOYSA-N
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Description

4-[Acetyl(benzyl)amino]benzoic acid, also known as ABBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various diseases. ABBA has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Characterization

Derivatives of 4-amino benzoic acid have been synthesized for the purpose of studying their biological activities. The synthesis involves reactions with aldehyde and ketone, followed by spectroscopy methods (H1NMR, IR, UV, CHN) for diagnosis and studying the physical properties like color and melting point. These compounds show activity against gram-positive and gram-negative bacteria, indicating their potential in developing antimicrobial agents (Radi et al., 2019).

Building Blocks for Pseudopeptide Synthesis

The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its synthesis from 4-aminobenzoic acid and subsequent reactions highlight its versatility in organic synthesis, providing a pathway to synthesize complex pseudopeptides and peptidomimetics (Pascal et al., 2000).

Chemical Preservation and Food Science

Benzoic acid derivatives, including salts, alkyl esters, and related compounds, are widely used as antibacterial and antifungal preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. The review by del Olmo et al. (2017) covers the occurrence, uses, human exposure, metabolism, toxicology, and analytical detection methods of benzoic acid and its derivatives, highlighting their significant role in various industries and potential health concerns (del Olmo et al., 2017).

Organic Synthesis and Catalysis

The meta-C–H functionalization of benzoic acid derivatives via Pd(II)-catalysis opens new avenues for organic synthesis, offering a method to selectively modify benzoic acids at the meta position. This technique allows for the creation of synthetically useful tools for step-economical organic synthesis, demonstrating the critical role of benzoic acid derivatives in medicinal chemistry and drug development (Li et al., 2016).

Safety and Hazards

4-Aminobenzoic acid may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Properties

IUPAC Name

4-[acetyl(benzyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJMLZLNOJXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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